molecular formula C₁₈H₁₆D₄O₃ B1155543 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4

4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4

Cat. No.: B1155543
M. Wt: 288.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4 is a deuterated stable isotope of 4,4-Bis(p-hydroxyphenyl)-3-hexanone, a compound structurally analogous to known endocrine-disrupting chemicals . This high-purity material is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate analysis of its non-deuterated counterpart or related phenolic compounds in complex biological and environmental matrices. Its primary research value lies in the field of endocrine disruption studies, where it facilitates the investigation of the environmental fate, metabolic pathways, and human exposure levels to these potential endocrine active substances. The incorporation of four deuterium atoms provides a significant mass shift, ensuring reliable detection and quantification while correcting for analytical variability and recovery losses. This compound is supplied for Research Use Only and is strictly intended for laboratory applications, including method development, environmental monitoring, and toxicological research; it is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₈H₁₆D₄O₃

Molecular Weight

288.37

Synonyms

NSC 408851-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Strategies for Site-Specific Deuterium (B1214612) Labeling of 4,4-Bis(p-hydroxyphenyl)-3-hexanone

Site-specific labeling is crucial for utilizing deuterated compounds in various analytical and metabolic studies. The primary goal is to introduce deuterium atoms at specific, stable positions within the molecule.

Hydrogen-deuterium exchange (H-D exchange) is a common method for introducing deuterium into a molecule. researchgate.net This process typically involves exposing the non-deuterated compound to a deuterium source, often in the presence of a catalyst. researchgate.netmit.edu For 4,4-Bis(p-hydroxyphenyl)-3-hexanone, the acidic protons of the phenolic hydroxyl groups are the most likely to undergo exchange. However, to achieve deuteration on the aromatic rings (d4), more forcing conditions or specific catalysts are required. The exchange can be monitored in situ using techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS). nih.gov

Catalytic hydrogen-deuterium exchange has become a significant tool for site-selective deuteration of bioactive molecules. researchgate.net The choice of catalyst is critical and can be influenced by the functional groups present in the substrate. For ketones like 4,4-Bis(p-hydroxyphenyl)-3-hexanone, acid or base catalysis can facilitate the exchange of alpha-hydrogens, although this is not the target for the "-d4" isotopologue, which is deuterated on the phenyl rings. For aromatic deuteration, transition-metal catalysts are often employed.

A more controlled and widely used approach for producing 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4 is through a multistep synthesis that utilizes deuterated starting materials. pharmaffiliates.com This strategy ensures the precise placement and high isotopic enrichment of the deuterium atoms. A plausible synthetic route would involve the use of phenol-d5 (B121304) or a similarly deuterated precursor.

A common method for synthesizing diaryl ketones is the Friedel-Crafts acylation. In this context, the synthesis could proceed by reacting deuterated phenol (B47542) with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. Alternatively, a pinacol-type rearrangement of a symmetrically substituted and deuterated 1,2-diol could be envisioned. Given that this compound has been noted as an impurity in the synthesis of isotopically labeled metabolites of Diethylstilbestrol, its synthesis is intrinsically linked to the pathways for preparing such related deuterated compounds. pharmaffiliates.com

Biocatalytic methods, which employ enzymes to carry out chemical transformations, offer a high degree of selectivity. researchgate.net While specific biocatalytic routes for the synthesis of this compound are not extensively documented in the literature, enzymes such as tyrosinases or other oxidoreductases could potentially be used. researchgate.netnih.gov These enzymes could act on deuterated precursors in a highly specific manner. The use of fully deuterated enzymes, grown in deuterated media, is another approach to minimize hydrogen incorporation during a biocatalytic process. nih.gov This area represents an emerging field with potential for developing more efficient and environmentally friendly synthetic routes for deuterated compounds.

Precursor Design and Chemical Reaction Pathway Optimization for this compound Synthesis

The design of the synthesis begins with the selection of appropriate precursors. For this compound, where the deuterium atoms are on the two phenyl rings, the logical choice of precursor is a deuterated phenol, specifically phenol-d4 (deuterated on the four ring positions ortho and meta to the hydroxyl group).

Table 1: Potential Synthetic Pathway and Precursors

StepReaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct
1Friedel-Crafts AcylationPhenol-d43-Chloropropionyl chlorideLewis Acid (e.g., AlCl₃)Intermediate Ketone
2Second Friedel-Crafts AcylationIntermediate KetonePhenol-d4Lewis Acid (e.g., AlCl₃)4,4-Bis(p-hydroxyphenyl)-3-hexanone-d8 (potential)
AlternativePinacol RearrangementDeuterated Pinacol PrecursorAcid (e.g., H₂SO₄)HeatThis compound

Optimization of the reaction pathway is critical to maximize yield and isotopic purity. This involves carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts. For instance, in a Friedel-Crafts reaction, precise control of the catalyst amount and temperature is necessary to prevent unwanted side reactions and ensure acylation occurs at the desired para-position of the phenol ring. The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, must also be considered during the optimization process.

Purification and Isolation Techniques for High Purity Deuterated Compounds

The purification of the final deuterated compound is a critical step to ensure its suitability for use as an internal standard in quantitative analyses. researchgate.net Common impurities include non-deuterated or partially deuterated analogues of the target compound, as well as residual reactants and byproducts.

High-performance liquid chromatography (HPLC) is a primary technique for isolating high-purity deuterated compounds. Other chromatographic methods, such as flash chromatography or preparative thin-layer chromatography (TLC), may also be employed. The choice of the stationary and mobile phases is optimized to achieve the best separation of the target compound from its impurities.

Table 2: Purification Techniques

TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a liquid mobile phase.Isolation of high-purity this compound from reaction mixture.
Flash Chromatography Air pressure is used to speed up the passage of the mobile phase through a column of stationary phase.Rapid, preparative separation and purification.
Recrystallization Dissolving the impure compound in a suitable solvent at a high temperature and allowing it to crystallize as it cools.Removal of soluble and insoluble impurities.
Dialysis Separation of molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.Primarily used for larger molecules like deuterated proteins, but can be adapted for smaller molecules in some cases. nih.gov

Assessment of Isotopic Enrichment and Purity in Synthesized this compound

Determining the isotopic enrichment and chemical purity of the final product is essential. rsc.org This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the compound, which confirms its elemental composition. nih.gov By analyzing the isotopic cluster of the molecular ion, the degree of deuterium incorporation (isotopic enrichment) can be calculated. rsc.orgresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) can simultaneously assess chemical purity and isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the structure of the compound and to determine the positions of deuterium incorporation. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, where protons would normally appear, indicates successful deuteration at those sites. ¹³C NMR can provide further structural confirmation.

Table 3: Analytical Methods for Purity and Enrichment Assessment

Analytical MethodInformation ObtainedKey Parameters
High-Resolution Mass Spectrometry (HR-MS) Exact mass, elemental composition, isotopic distribution, and percentage of isotopic enrichment. nih.govMass-to-charge ratio (m/z), isotopic peak abundances.
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structure, confirmation of deuteration sites.Chemical shift (δ), signal integration, absence of specific proton signals.
Liquid Chromatography (LC) Chemical purity, separation of isomers and impurities.Retention time, peak area.

This multi-faceted analytical approach ensures that the synthesized this compound meets the high standards of purity and isotopic labeling required for its intended applications. rsc.org

Considerations for Large-Scale Preparative Deuteration in Research Contexts

The synthesis of deuterated compounds for research purposes, such as for use as internal standards in mass spectrometry or to investigate metabolic pathways, often requires scaling up from milligram to gram quantities or more. researchgate.net The large-scale preparative deuteration of a molecule like this compound involves several critical considerations that differ significantly from small-scale laboratory synthesis. These factors primarily revolve around cost-effectiveness, reaction efficiency, scalability, and purity of the final product.

A paramount consideration in large-scale synthesis is the choice of the deuterium source. While a variety of deuterated reagents are available, for industrial or large-scale research applications, deuterium oxide (D₂O) is overwhelmingly favored due to its relatively low cost and availability compared to other sources like deuterium gas (D₂) or deuterated borohydrides. researchgate.netacs.org Methodologies that utilize D₂O as the deuterium source are therefore highly sought after for their economic viability. rsc.org

The selection of an appropriate catalytic system is crucial for achieving high isotopic incorporation with excellent yield and selectivity. For a ketone like 4,4-Bis(p-hydroxyphenyl)-3-hexanone, deuteration is targeted at the α-positions to the carbonyl group via hydrogen-deuterium (H/D) exchange. rsc.org This is typically achieved through enol or enolate intermediates under acidic, basic, or metal-catalyzed conditions. rsc.org

Recent advances have highlighted several effective catalytic systems for the α-deuteration of ketones that are amenable to scale-up:

Organocatalysis : The use of organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or simple amines such as pyrrolidine (B122466) with D₂O provides a metal-free and often milder reaction pathway. researchgate.netnih.gov Such protocols have demonstrated high deuterium incorporation (90-97%) in a single run and their practicality has been justified in scale-up studies. researchgate.net

Superacid Catalysis : In-situ generation of superacidic species from a pre-catalyst can drive highly efficient α-deuteration of ketones using D₂O. This method boasts high deuteration efficiency (up to 99%), broad functional group compatibility, and has proven scalable to the gram level without requiring complex chromatographic purification. rsc.org

Transition-Metal Catalysis : Iridium-based catalysts are highly effective for H/D exchange, often under mild conditions. acs.orgmusechem.com Other metals like rhodium have also been used for labeling complex pharmaceuticals. nih.gov While highly efficient, the cost and potential toxicity of these metals can be a drawback in large-scale applications, necessitating careful purification to remove metal residues.

The transition from a bench-scale reaction (millimoles) to a large-scale preparation (moles) is not always linear. youtube.com Key parameters must be re-optimized to ensure consistent results. This includes managing reaction temperature, as large batches can have different thermal transfer properties, and ensuring efficient mixing to maintain a homogeneous reaction mixture, which can be challenging in large vessels. youtube.com The development of flow chemistry processes, where reagents are continuously pumped through a reactor containing a catalyst, offers a modern solution to some scalability challenges by providing better control over reaction parameters and improving safety. x-chemrx.com

Finally, the purification of the final deuterated compound on a large scale requires robust and efficient methods. While column chromatography is common in the lab, it can be costly and impractical for multi-kilogram quantities. rsc.org Alternative methods like crystallization are often preferred for large-scale purification as they can be more cost-effective and yield highly pure products. youtube.com The ultimate goal is to obtain the target compound with high chemical and isotopic purity, free from residual catalysts or solvents.

Data Tables

Table 1: Comparison of Selected Catalytic Systems for α-Deuteration of Ketones

Catalytic SystemDeuterium SourceTypical ConditionsDeuterium IncorporationKey Advantages for Scale-UpReference
Organocatalysis (e.g., DBU)D₂OMild temperature (rt to 50°C), various solventsGood to Excellent (90-97%)Metal-free, uses economical D₂O, simple procedure researchgate.net
Superacid (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻)D₂OElevated temperature (100°C)Up to 99%High efficiency, excellent functional group tolerance, purification often avoids chromatography rsc.org
Copper-Catalyzed Deacylative DeuterationD₂ORequires a multi-step sequence involving a hydrazonamide intermediateHigh (1.84–1.99D for di-deuteration)Allows for precise control over the degree of deuteration (mono-, di-, tri-) nih.gov
Iridium Catalysis (e.g., Crabtree's catalyst)D₂ or D₂OMild conditions, ambient temperatureHighHighly efficient, exceptionally mild conditions acs.org

Table 2: Key Parameters for Scaling Up Deuteration Reactions

ParameterImportanceConsiderations for Large-Scale SynthesisReference
Cost of ReagentsEconomic feasibility of the entire process.Prioritize inexpensive deuterium sources like D₂O. Catalyst cost and loading are critical; cheaper catalysts like iron or organocatalysts may be preferred over expensive ones like iridium or rhodium. acs.orgyoutube.com
Reaction Kinetics & Heat TransferSafety and reaction control.Reactions that are fast or highly exothermic at a small scale can become uncontrollable in large reactors. Heat dissipation must be managed effectively. Flow chemistry can mitigate these risks. youtube.comx-chemrx.com
MixingEnsuring a homogeneous reaction to achieve consistent product quality and yield.Stirring efficiency changes with vessel size and geometry. Inadequate mixing can lead to localized "hot spots" or areas of low reactivity, reducing yield and purity. youtube.com
Purification MethodProduct isolation and purity on a large scale.Column chromatography is often not viable. Methods like crystallization, distillation, or extraction are preferred for their scalability and cost-effectiveness. rsc.orgyoutube.com
Waste ManagementEnvironmental impact and cost of disposal.Large-scale synthesis generates significant waste. Processes that are more atom-economical and use greener solvents are advantageous. The disposal of deuterated or radioactive waste requires special procedures. youtube.com

Advanced Analytical Method Development and Validation with 4,4 Bis P Hydroxyphenyl 3 Hexanone D4

Fundamental Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

Quantitative analysis by mass spectrometry (MS) is a powerful technique for determining the concentration of specific molecules in a sample. scioninstruments.com However, the accuracy of MS measurements can be affected by several factors, including variations in sample preparation, instrument sensitivity, and matrix effects. scioninstruments.comclearsynth.com To compensate for these potential sources of error, an internal standard (IS) is often added to the sample at a known concentration. aptochem.com

An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the mass spectrometer. scioninstruments.com Deuterated analogs, such as 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4, are considered the gold standard for use as internal standards in MS-based quantitative analysis. clearsynth.comaptochem.com These compounds have the same chemical structure as the analyte, but some of the hydrogen atoms have been replaced with deuterium (B1214612), a heavier isotope of hydrogen. clearsynth.com This results in a compound that behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, but has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. scioninstruments.com

The use of deuterated internal standards offers several key advantages:

Correction for Sample Loss: Any loss of the analyte during sample preparation steps, such as extraction and cleanup, will be mirrored by a proportional loss of the deuterated internal standard. By comparing the signal of the analyte to the signal of the internal standard, the original concentration of the analyte can be accurately determined. aptochem.com

Compensation for Matrix Effects: The presence of other compounds in the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. clearsynth.com Since the deuterated internal standard has very similar physicochemical properties to the analyte, it will be affected by the matrix in a similar way, allowing for effective compensation of these effects. texilajournal.com

Improved Precision and Accuracy: By correcting for variations in sample handling and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative measurements. clearsynth.comtexilajournal.com

The compound this compound is an impurity that can be formed during the synthesis of isotopically labeled metabolites of Diethylstilbestrol. pharmaffiliates.com

Development and Optimization of Chromatographic Methods for Analytes Utilizing this compound

The development of reliable chromatographic methods is essential for the separation and quantification of analytes in complex matrices. The use of this compound as an internal standard plays a crucial role in the optimization of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has become a cornerstone technique for the analysis of a wide range of compounds, including synthetic estrogens and their metabolites. waters.comnih.gov The high sensitivity and selectivity of LC-MS make it well-suited for detecting low concentrations of these compounds in various environmental and biological samples. waters.com The use of a deuterated internal standard like this compound is critical for achieving accurate and reproducible results in LC-MS analysis. scioninstruments.com

Method development in LC-MS often involves optimizing several parameters to achieve the desired separation and detection of the analyte and internal standard. These parameters include the choice of the stationary phase (the column), the mobile phase composition, the flow rate, and the injection volume. nih.gov The goal is to develop a method that provides good peak shape, resolution between the analyte and other components in the sample, and a stable and reproducible retention time. The internal standard, this compound, co-elutes with the analyte, experiencing the same chromatographic conditions and potential for ion suppression or enhancement, thereby ensuring accurate quantification. texilajournal.com

A study on the analysis of carvedilol (B1668590) and its metabolite, 4'-hydroxyphenyl carvedilol, in human plasma demonstrated the successful use of LC-MS/MS with a suitable internal standard. nih.gov The method was validated for linearity, accuracy, precision, and stability, highlighting the importance of a robust analytical procedure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like many synthetic estrogens, a derivatization step is often required to make them suitable for GC analysis. nih.gov This step involves chemically modifying the analyte to increase its volatility and thermal stability. The use of a deuterated internal standard is particularly important in GC-MS methods that require derivatization, as it can help to correct for any variability in the derivatization reaction. mst.dk

The optimization of a GC-MS method involves selecting the appropriate GC column, temperature program, and carrier gas flow rate to achieve optimal separation of the derivatized analyte and internal standard. ufba.br The mass spectrometer is then used to detect and quantify the compounds of interest based on their specific mass spectra.

A study on the determination of endocrine-disrupting compounds in natural water utilized a GC-MS method with a silylation derivatization step. mdpi.com The method was optimized for various parameters, including extraction efficiency and linearity, and demonstrated good recoveries for the spiked samples. mdpi.com Another study focused on the analysis of estrogens in human urine using GC with negative chemical ionization mass spectrometry (GC/NCI-MS) after derivatization, which provided high sensitivity and specificity. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, or MS/MS, is a technique that provides even greater selectivity and sensitivity than single-stage mass spectrometry. researchgate.net In MS/MS, a specific precursor ion (the ion of the analyte or internal standard) is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interference from other compounds in the sample, leading to much lower detection limits. researchgate.net

The use of a deuterated internal standard like this compound is highly advantageous in MS/MS methods. The internal standard will have a different precursor ion mass than the analyte, but it will fragment in a similar way, producing analogous product ions. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the method's selectivity and reliability are greatly enhanced. researchgate.net

Recent advancements in MS/MS, such as two-dimensional tandem mass spectrometry (2D MS/MS), can further expedite analysis by eliminating the need for chromatographic separation in some cases. researchgate.net

Addressing Chromatographic Deuterium Effects (CDE) in Quantitative Methodologies

While deuterated internal standards are invaluable tools in quantitative analysis, it is important to be aware of a phenomenon known as the chromatographic deuterium effect (CDE). CDE refers to the slight difference in retention time that can be observed between a deuterated compound and its non-deuterated counterpart during chromatography. myadlm.org This effect is caused by the small differences in the physicochemical properties of the C-D and C-H bonds.

In most cases, the CDE is negligible and does not significantly impact the accuracy of the analysis. However, in some instances, particularly in high-resolution chromatography, the analyte and the deuterated internal standard may not co-elute perfectly. myadlm.org If there is a changing matrix effect across the elution profile, this slight separation can lead to differential ion suppression or enhancement, potentially compromising the accuracy of the quantification. myadlm.org

It is therefore crucial during method development and validation to carefully evaluate the elution profiles of both the analyte and the deuterated internal standard to ensure that any potential CDE does not adversely affect the results. myadlm.org One study on plasma metanephrines revealed that differential matrix effects could occur due to slight retention time differences between the analyte and the deuterated internal standard in regions of changing ion suppression. myadlm.org

Evaluation of Matrix Effects and Their Compensation Using this compound

Matrix effects are a significant challenge in quantitative analysis, particularly in complex matrices such as blood, urine, and environmental samples. texilajournal.com These effects arise from the co-eluting components of the sample matrix that can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. clearsynth.com This can result in underestimation or overestimation of the analyte concentration.

The use of a deuterated internal standard that is structurally identical to the analyte, such as this compound, is the most effective way to compensate for matrix effects. texilajournal.com Because the internal standard and the analyte have nearly identical chemical and physical properties, they will experience the same degree of ion suppression or enhancement from the matrix. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized. texilajournal.com

During method validation, it is essential to thoroughly evaluate matrix effects. This is often done by comparing the response of the analyte in the presence of the matrix to its response in a clean solvent. Any significant difference indicates the presence of a matrix effect. The ability of the deuterated internal standard to compensate for these effects can then be confirmed by demonstrating consistent analyte-to-internal standard ratios across different lots of the matrix. texilajournal.commyadlm.org

Application in Biotransformation and Metabolic Pathway Elucidation Research

Utilization of 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4 as an Isotopic Tracer for Metabolic Studies

This compound is a deuterated analog of a metabolite of Diethylstilbestrol. pharmaffiliates.com Its primary application in research is as an isotopic tracer. In metabolic studies, a known quantity of the deuterated compound is introduced into a biological system, such as cell cultures or tissue fractions. Analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then be used to distinguish the deuterated compound and its subsequent metabolites from their naturally occurring, non-deuterated counterparts. nih.gov

The key advantage of using a deuterated tracer lies in the mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D). This mass shift is readily detectable by mass spectrometry, allowing for the clear identification and quantification of the tracer and its metabolic products, even at very low concentrations. This method provides high sensitivity and specificity, enabling researchers to follow the metabolic fate of the parent compound with precision. nih.gov Stable isotope tracers like this compound are invaluable for in vivo studies because they are generally considered non-perturbing and safe. nih.gov

The use of deuterated standards helps to track molecules through biosynthesis and can be used to probe enzyme mechanisms. nih.govnih.gov By analyzing the mass spectra of metabolites, scientists can determine where metabolic reactions, such as hydroxylation or conjugation, have occurred on the molecule.

In Vitro Biotransformation Studies in Sub-Cellular Fractions and Cell Culture Models

To understand the specific enzymes and pathways involved in the metabolism of a compound, researchers often turn to in vitro models. These controlled environments allow for the systematic investigation of metabolic reactions. For compounds analogous to bisphenols, metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. diva-portal.orgresearchgate.netresearchgate.net

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary drivers of Phase I metabolism. diva-portal.org By incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH, researchers can identify the products of oxidative metabolism. nih.gov

The deuterated nature of the compound aids in distinguishing true metabolites from potential contaminants. For analogous bisphenol compounds, Phase I reactions typically involve hydroxylation, where a hydroxyl (-OH) group is added to the aromatic ring. diva-portal.org The resulting metabolites can be identified by the characteristic mass shift in the mass spectrometer. The stability of the carbon-deuterium bond can sometimes influence the rate and site of metabolism, a phenomenon known as the kinetic isotope effect, which can provide further mechanistic insights. nih.govnih.gov

Table 1: Representative Phase I Metabolites Identified in Microsomal Incubations of Bisphenol Analogs

Metabolite TypeDescriptionAnalytical Observation with Deuterated Tracer
Hydroxylated MetaboliteAddition of a hydroxyl (-OH) group to the parent compound.Mass increase corresponding to the addition of an oxygen atom. The deuterium label remains intact unless it is at the site of hydroxylation.
Catechol MetaboliteFormation of two adjacent hydroxyl groups on an aromatic ring.Mass increase corresponding to the addition of an oxygen atom.
Quinone MetaboliteOxidation of a hydroquinone (B1673460) to a quinone structure.Mass may remain the same or change depending on the specific oxidation reaction.

This table represents the types of metabolites typically observed for bisphenol-like compounds in microsomal studies. Specific metabolites for this compound would require experimental verification.

Following Phase I reactions, or sometimes acting on the parent compound directly, Phase II enzymes conjugate molecules with endogenous substances to increase their water solubility and facilitate excretion. These enzymes are predominantly found in the cytosol. The S9 fraction, which contains both microsomes and cytosol, can be used to study the interplay between Phase I and Phase II metabolism. nih.gov

For bisphenol-like structures, the most common Phase II reactions are glucuronidation and sulfation. researchgate.netnih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid, while sulfotransferases (SULTs) add a sulfo group. diva-portal.org When studying these pathways with this compound, the resulting glucuronide or sulfate (B86663) conjugates will retain the deuterium label, allowing for their unambiguous identification and quantification.

While subcellular fractions are excellent for studying specific enzyme families, whole-cell models like primary hepatocytes provide a more complete picture of metabolism as they contain the full complement of metabolic enzymes and cofactors in their natural configuration. nih.gov

Incubating this compound with cultured hepatocytes allows for the simultaneous investigation of Phase I and Phase II metabolism, as well as the potential interplay between different pathways. nih.gov This comprehensive profiling can reveal the major metabolic routes and the relative importance of different biotransformation reactions. The use of the deuterated tracer is crucial in these complex systems to accurately trace the fate of the initial compound through multiple metabolic steps.

Investigation of Enzyme-Mediated Transformations of Analogous Compounds Using Deuterated Tracers

Deuterated tracers are instrumental in studying the kinetics and mechanisms of specific enzyme-mediated transformations. nih.govnih.gov By replacing a hydrogen atom with a deuterium atom at a specific site on a molecule, researchers can probe the role of that position in an enzymatic reaction. If the bond to the deuterium is broken during the rate-determining step of the reaction, the reaction will proceed more slowly than with hydrogen. This is known as the deuterium kinetic isotope effect (KIE). nih.govacs.org

Observing a significant KIE provides strong evidence that C-H bond cleavage at the labeled position is a key part of the reaction mechanism. This technique has been widely used to elucidate the mechanisms of cytochrome P450 enzymes and other metabolic enzymes. nih.gov For a compound like this compound, strategic placement of deuterium labels could help determine which positions on the molecule are most susceptible to enzymatic attack.

Elucidation of Specific Metabolite Formation Pathways Through Deuterium Retention and Loss

The fate of the deuterium label during metabolism provides critical clues about the formation pathways of specific metabolites.

Deuterium Retention: If a metabolite is formed and retains all of the original deuterium labels, it indicates that the metabolic modification occurred at a different site on the molecule. researchgate.netresearchgate.net For example, if this compound undergoes glucuronidation at one of its phenolic hydroxyl groups, the resulting glucuronide conjugate will show the same deuterium pattern as the parent compound.

Deuterium Loss: Conversely, the loss of one or more deuterium atoms from a metabolite is strong evidence that the site of deuteration was directly involved in the metabolic reaction. nih.gov For instance, if hydroxylation occurs at a deuterated position on one of the phenyl rings, the deuterium atom at that position will be replaced by a hydroxyl group, leading to a corresponding change in the mass spectrum of the metabolite.

By carefully analyzing the mass spectra of metabolites and comparing them to the parent compound, researchers can piece together the sequence of metabolic events and construct a detailed metabolic map.

Table 2: Interpreting Deuterium Labeling in Metabolite Analysis

ObservationInterpretationExample Pathway
Full retention of deuterium labelThe site of deuteration was not involved in the metabolic transformation.Conjugation (e.g., glucuronidation) at a hydroxyl group distant from the labeled site.
Partial or complete loss of deuterium labelThe site of deuteration was the location of a metabolic reaction (e.g., hydroxylation).Cytochrome P450-mediated oxidation at a deuterated carbon atom.
Shift in metabolite profile compared to non-deuterated analogThe deuterium label altered the metabolic pathway, potentially slowing down one reaction and allowing a secondary pathway to become more prominent (metabolic switching).Deuteration at a primary site of metabolism slows its rate, leading to increased metabolism at an alternative site. nih.gov

Integration of Isotopic Tracing with Metabolomics and Proteomics Approaches

The study of xenobiotic metabolism, particularly for compounds like the synthetic estrogen Diethylstilbestrol (DES) and its analogs, has been significantly advanced by the integration of stable isotope labeling with high-throughput 'omics' technologies. The deuterated compound, this compound, serves as a crucial tool in this integrated approach, enabling precise tracking and characterization of metabolic pathways. By introducing a stable isotope-labeled version of a parent compound, researchers can confidently distinguish drug-derived metabolites from the complex background of endogenous molecules in biological samples. nih.govmdpi.comresearchgate.net

This integration is particularly powerful when combining metabolomics and proteomics. Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, while proteomics focuses on the large-scale study of proteins. The use of a deuterated tracer like this compound, an analog of DES, allows for a multi-faceted analysis of its biotransformation. nih.govnih.gov

In a typical research workflow, a biological system, such as human or rat liver microsomes, is incubated with both the unlabeled ("light") compound and its deuterated ("heavy") counterpart, like this compound. nih.govmdpi.comresearchgate.net Samples are then analyzed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). The deuterated compound and its metabolites will exhibit a characteristic mass shift compared to their unlabeled forms, creating a distinct isotopic signature that is easily identifiable by the mass spectrometer. This allows for the confident identification of drug-related material, even at low concentrations, and helps to filter out interfering signals from the biological matrix. nih.govmdpi.comresearchgate.net

The primary advantage of this isotopic tracing approach in metabolomics is the enhanced ability to detect and structurally elucidate both stable metabolites and transient, reactive metabolites. nih.gov Reactive metabolites are often responsible for a compound's toxicity, and their detection can be challenging due to their instability. nih.gov By using trapping agents in conjunction with the deuterated tracer, researchers can capture these reactive species and identify them with greater certainty. nih.govmdpi.com The known mass difference between the light and heavy isotopes provides a definitive marker for identifying fragment ions in MS/MS spectra, which is critical for piecing together the structures of novel metabolites. nih.gov

From a proteomics perspective, isotopic labeling can help identify proteins that are covalently modified by reactive metabolites. This is a key mechanism of xenobiotic-induced toxicity. nih.gov After exposing the biological system to the deuterated compound, proteins can be isolated and analyzed for the presence of the isotopic tag. This indicates that a reactive metabolite has adducted to the protein. Identifying these protein targets is a crucial step in understanding the molecular mechanisms of toxicity.

The integration of these approaches provides a comprehensive view of a xenobiotic's fate in a biological system. The data generated from such studies are multifaceted and can be compiled to build a detailed picture of the metabolic pathway and its downstream effects.

Table 1: Illustrative Data from an Integrated Metabolomics/Proteomics Study using a Deuterated Tracer

Analytical Approach Data Generated Key Research Findings
Metabolomics (LC-MS/MS) Detection of paired peaks (unlabeled and d4-labeled) for the parent compound and its metabolites.Identification of specific biotransformation reactions (e.g., hydroxylation, glucuronidation). nih.gov
High-resolution MS/MS fragmentation spectra for both light and heavy metabolites.Structural elucidation of novel metabolites by analyzing mass shifts in fragment ions. nih.govmdpi.comresearchgate.net
Quantitative analysis of metabolite formation over time.Determination of the kinetics of different metabolic pathways.
Proteomics Identification of proteins with a d4 mass tag addition.Pinpointing specific protein targets of reactive metabolites. nih.govnih.gov
Analysis of changes in protein expression levels post-exposure.Understanding the cellular response to the xenobiotic and its metabolites.

Environmental Fate and Transformation Studies Incorporating 4,4 Bis P Hydroxyphenyl 3 Hexanone D4

Assessing Environmental Degradation Pathways of Related Bisphenol Analogs via Deuterated Tracers

The widespread use of Bisphenol A (BPA) has led to its frequent detection in the environment. nih.gov In response to regulations, several bisphenol analogs have been introduced as substitutes. nih.govnih.gov Consequently, analogs such as Bisphenol F (BPF) and Bisphenol S (BPS) are also now commonly found in environmental compartments. nih.gov Understanding the environmental degradation of these analogs is crucial for assessing their persistence and potential impact.

Deuterated tracers like 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4 are instrumental in elucidating the complex degradation pathways of these bisphenol analogs. In such studies, the non-labeled bisphenol is introduced into a test system (e.g., a soil slurry or water microcosm), and its transformation over time is monitored. By using a deuterated standard during analysis, researchers can accurately quantify the disappearance of the parent compound and the appearance of various transformation products.

Studies on BPA biodegradation have identified several key metabolic intermediates. nih.gov For example, a significant pathway involves the cleavage of BPA to form 4-hydroxybenzoic acid and 4-hydroxyacetophenone. nih.gov Another pathway involves the hydroxylation of BPA to produce 2,2-bis(4-hydroxyphenyl)-1-propanol, which is then further transformed. nih.gov The use of deuterated standards in the analytical phase of these experiments ensures that the quantification of these products is accurate, enabling the establishment of reliable degradation kinetics and pathway mapping.

Studies on Photolytic and Hydrolytic Stability in Relevant Environmental Matrices

The persistence of a chemical contaminant in the environment is partly determined by its stability against abiotic degradation processes, primarily photolysis (degradation by sunlight) and hydrolysis (reaction with water). Investigating the photolytic and hydrolytic stability of bisphenol analogs is essential for predicting their environmental lifespan.

In a typical study, the target compound is dissolved in a relevant environmental matrix, such as purified water at various pH levels or natural river water, and exposed to controlled conditions of light (simulating the solar spectrum) or temperature. Deuterated tracers such as this compound play a vital role as internal standards during the analytical quantification step. Samples are taken at various time points, and the concentration of the parent compound is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known amount of the deuterated standard to each sample just before extraction and analysis allows for the correction of any analyte loss during sample processing or variations in instrument response. This ensures that the calculated degradation rate accurately reflects the photolytic or hydrolytic process, rather than analytical artifacts.

Biodegradation Investigations in Aquatic and Terrestrial Ecosystems Using Isotopic Standards

Biodegradation is a primary mechanism for the removal of bisphenol compounds from the environment. nih.gov Numerous studies have isolated and characterized microorganisms capable of degrading BPA and its analogs. nih.govnih.gov Isotopic standards are indispensable in these investigations for the accurate measurement of degradation rates and efficiencies.

Research has shown that consortia of microorganisms from activated sludge and river water can effectively biodegrade certain bisphenols. nih.gov For instance, studies have demonstrated that BPA and BPF can undergo complete primary biodegradation, while other analogs are more resistant. nih.gov A novel Gram-negative bacterium, designated strain MV1, isolated from wastewater sludge, has been shown to use BPA as a sole source of carbon and energy. nih.gov Total carbon analysis revealed that this strain could mineralize 60% of the BPA carbon to CO2, with 20% being assimilated into biomass and the remaining 20% converted to soluble organic compounds. nih.gov Other research identified that Bacillus subtilis P74 could degrade 97.2% of a 10 mg/L BPA solution within 9 hours at 40°C. mdpi.com

In all such biodegradation experiments, isotopic standards like this compound are used as internal standards. They are added to samples collected from the bioreactors or microcosms to enable precise quantification of the remaining parent compound, correcting for losses during sample extraction and cleanup, thereby providing reliable data on the extent and rate of biodegradation.

Table 1: Summary of Biodegradation Studies on Various Bisphenol Analogs

Bisphenol AnalogMicroorganism/ConsortiumEnvironmentDegradation EfficiencyReference
Bisphenol A (BPA)Strain MV1 (Gram-negative bacillus)Wastewater Sludge60% mineralized to CO2 nih.gov
Bisphenol A (BPA)Activated Sludge ConsortiumWastewater100% primary biodegradation nih.gov
Bisphenol F (BPF)Activated Sludge ConsortiumWastewater100% primary biodegradation nih.gov
Bisphenol S (BPS)Seawater MicrocosmSeawaterNo degradation observed researchgate.net
Bisphenol A (BPA)Bacillus subtilis P74Fermented Soybean Foods97.2% at 10 mg/L in 9h mdpi.com
Bisphenol B (BPB)Activated Sludge ConsortiumWastewaterPoorly biodegraded (<50%) nih.gov

Sorption and Transport Phenomena of Analogous Compounds Tracked by Deuterated Variants

The environmental mobility of bisphenol analogs is governed by sorption and transport phenomena. Sorption to soil, sediment, and dissolved organic matter can retard their movement through aquatic and terrestrial systems, affecting their bioavailability and persistence.

Studies investigating these processes often use batch equilibrium or column experiments. Deuterated variants are crucial in these experiments to distinguish the experimentally added compound from any pre-existing contamination in the environmental matrices (soil, sediment, etc.). For example, to study the sorption of a bisphenol analog to river sediment, a known concentration of the compound would be added to a sediment-water slurry. After equilibration, the aqueous and solid phases are separated and analyzed. Using a deuterated compound as the tracer ensures that the measurements accurately reflect the partitioning of the substance added in the experiment. Similarly, in transport studies using soil columns, a deuterated tracer can be introduced with the influent to create a breakthrough curve, which provides vital data on advection, dispersion, and retardation, key parameters for environmental transport models.

Development of Environmental Monitoring and Analytical Methods with Deuterated Internal Standards

The ubiquitous nature of BPA and its analogs at trace levels presents a significant analytical challenge due to the high risk of sample contamination from laboratory equipment. nih.gov The development of robust and sensitive analytical methods, typically based on LC-MS/MS, is essential for accurate environmental monitoring. The use of deuterated internal standards, such as this compound, is a universally adopted strategy to overcome these challenges. nih.govnih.gov

An internal standard is a known quantity of a deuterated compound added to a sample at the beginning of the analytical procedure. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the non-labeled target analyte, it experiences similar losses during extraction, cleanup, and potential matrix-induced signal suppression or enhancement in the mass spectrometer. By measuring the ratio of the response of the native analyte to the deuterated internal standard, precise and accurate quantification can be achieved. nih.gov This approach is critical for generating reliable biomonitoring and environmental data, especially as regulatory bodies propose lower tolerable daily intake levels, which in turn demand more sensitive analytical detection methods. isotope.com

Table 2: Example of MRM Transitions for BPA Analysis Using a Deuterated Standard

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
Bisphenol A (BPA)Negative ESI227.1212.1133.2 nih.gov
Bisphenol A-d16 (BPA-d16)Negative ESI243.1215.0132.1 nih.gov

Mechanistic Investigations and Reaction Pathway Analysis with Isotopic Labeling

Application of Deuterium (B1214612) Isotope Effects in Elucidating Reaction Kinetics and Mechanisms

The replacement of a hydrogen atom with a deuterium atom at a specific molecular position can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. chemrxiv.org

In the context of 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4, the deuterium labels on the ethyl group can be strategically used to probe metabolic pathways. For instance, if the oxidation of the ethyl group is a key metabolic step, a significant KIE would be expected. Studies on related compounds, such as the metabolism of N-nitrosodimethylamine by cytochrome P450 enzymes, have demonstrated that deuteration can lead to a substantial increase in the Michaelis constant (Km), indicating a lower binding affinity or a slower conversion rate. nih.gov A similar approach could be applied to this compound to determine if oxidation at the deuterated positions is a rate-limiting step in its metabolic clearance.

The magnitude of the KIE can provide valuable information about the transition state of a reaction. Primary KIEs, where the bond to the isotope is broken, are typically larger than secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage. By measuring the KIE for the metabolism or degradation of this compound, researchers can gain insights into the specific enzymatic or chemical processes involved. For example, a large KIE would suggest that C-H bond abstraction at the deuterated position is a critical step in the reaction mechanism. nih.gov

Parameter Effect of Deuteration Implication for Mechanistic Studies
Reaction RateSlower for C-D bond cleavageIndicates the bond is broken in the rate-determining step
Km (Michaelis Constant)May increaseSuggests altered enzyme-substrate interaction or slower catalysis
Vmax (Maximum Velocity)May decreasePoints to a slower catalytic turnover

Tracing Molecular Rearrangements and Bond Cleavage Events Utilizing Deuterated Analogs

Isotopic labeling with deuterium is an invaluable technique for tracing the pathways of atoms and functional groups during complex chemical reactions and metabolic transformations. The deuterium atoms in this compound serve as a label that can be tracked using mass spectrometry and NMR spectroscopy. This allows for the unambiguous identification of metabolites and degradation products, providing direct evidence for proposed reaction pathways.

In studies of bisphenol A (BPA) metabolism, deuterated analogs have been instrumental in elucidating the formation of various oxidative metabolites. dphen1.com For example, by using BPA-d6, where the methyl groups are deuterated, researchers could confirm that dimerization did not involve these groups. dphen1.com Similarly, this compound can be used to investigate potential molecular rearrangements, such as the migration of the phenyl groups or cleavage of the carbon skeleton. The position of the deuterium label in the resulting products, as determined by mass spectrometry fragmentation patterns, would reveal the specific bonds that have been broken and formed.

One of the known applications of this compound is as an impurity in the synthesis of isotope-labeled metabolites of Diethylstilbestrol. pharmaffiliates.com This highlights its utility as a standard for identifying and quantifying metabolic products in complex biological matrices. The distinct mass of the deuterated compound allows it to be easily distinguished from its non-deuterated counterpart and other endogenous molecules. sci-hub.se

Advanced Spectroscopic Applications for Mechanistic Insights with Deuterated Compounds

The presence of deuterium in a molecule can be readily detected by several advanced spectroscopic techniques, providing detailed structural and mechanistic information.

Mass Spectrometry (MS): In mass spectrometry, the higher mass of deuterium results in a characteristic shift in the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows for the clear differentiation between the deuterated and non-deuterated forms of a compound. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact number and location of deuterium atoms in metabolites by analyzing the fragmentation patterns. dphen1.com For instance, in the study of deuterated bisphenol A, HRMS/MS was crucial for confirming the structures of various metabolites. dphen1.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterium is not directly observed in 1H NMR spectra, its presence leads to the disappearance of the corresponding proton signal and can cause splitting of adjacent proton signals due to 2H-1H coupling. 2H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing information about their chemical environment and molecular dynamics. These techniques are powerful for determining the precise location of isotopic labels in reaction products, which is essential for elucidating rearrangement mechanisms.

The combination of these spectroscopic methods allows for a comprehensive analysis of the fate of this compound in various chemical and biological systems.

Spectroscopic Technique Information Gained from Deuterium Labeling
Mass Spectrometry (MS)Identification of labeled compounds and metabolites based on mass shift. Elucidation of fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)Precise mass determination and elemental composition of metabolites.
Nuclear Magnetic Resonance (NMR)Confirmation of the position of deuterium labels. Structural elucidation of products.

Computational Chemistry Approaches Complementing Isotopic Labeling Studies for Mechanistic Prediction

Computational chemistry provides a theoretical framework for understanding and predicting chemical reactivity, reaction mechanisms, and spectroscopic properties. When combined with experimental data from isotopic labeling studies, computational methods can offer a more complete picture of the reaction landscape.

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the potential energy surfaces of reactions involving 4,4-Bis(p-hydroxyphenyl)-3-hexanone and its deuterated analog. These calculations can predict the activation energies for different reaction pathways, such as oxidation, reduction of the ketone, or cleavage of the carbon-carbon bonds. acs.org For example, computational studies on the degradation of bisphenol A have identified plausible reaction channels and product distributions. chemrxiv.org

Furthermore, computational models can be used to predict the kinetic isotope effects for proposed reaction mechanisms. By comparing the calculated KIEs with experimentally determined values, researchers can validate or refute mechanistic hypotheses. nih.gov Molecular dynamics simulations can also be employed to study the interaction of this compound with biological macromolecules, such as enzymes or receptors, providing insights into the structural basis of its metabolic fate and biological activity. nih.gov

The synergy between experimental isotopic labeling studies and computational chemistry provides a powerful approach for gaining a deep and detailed understanding of the chemical and biochemical behavior of this compound.

Advanced Research Applications and Future Directions for Deuterated Hexanone Derivatives

Emerging Research Areas for Deuterated Bis(p-hydroxyphenyl)hexanone Derivatives

The primary application noted for 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4 is as an impurity that forms during the synthesis of isotopically labeled metabolites of Diethylstilbestrol. pharmaffiliates.com This context points to its significant potential as a stable, isotopically labeled internal standard for use in metabolic studies. The precision deuteration of drug molecules is a key strategy to reduce metabolism at vulnerable sites, which can improve the pharmacokinetic properties of the parent compound. nih.gov

Emerging research is likely to focus on leveraging deuterated bis(p-hydroxyphenyl)hexanone derivatives for several key applications:

Metabolic Profiling: These derivatives can serve as invaluable tools in pharmacokinetic (PK) studies. nih.gov By using them as internal standards in mass spectrometry-based assays, researchers can achieve more accurate quantification of non-deuterated analogues and their metabolites in complex biological matrices.

Mechanistic Studies: Deuterium (B1214612) labeling can be used to investigate the mechanisms and pathways of drug metabolism. scielo.org.mx For instance, comparing the metabolic fate of a deuterated versus a non-deuterated compound can reveal which positions on the molecule are most susceptible to metabolic breakdown. nih.gov The reduced rate of metabolism for the deuterated compound can help in the identification and characterization of transient or low-abundance metabolites.

Pharmacokinetic Modulation: The introduction of deuterium can significantly alter the metabolic profile of a compound, often increasing its exposure and half-life in the body. nih.gov Research into deuterated versions of pharmacologically active bis(p-hydroxyphenyl)hexanone analogues could lead to the development of new chemical entities with potentially differentiated therapeutic properties. nih.gov

Integration of this compound into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, enabling the rapid testing of thousands of compounds. nih.gov The integration of stable isotope-labeled compounds, such as this compound, into HTS workflows offers a significant enhancement in data quality and reliability.

Deuterated internal standards are widely used in mass spectrometry to correct for variations in sample preparation and to compensate for signal intensity fluctuations caused by matrix effects, which can interfere with ionization efficiency. scielo.org.mx In the context of HTS, where reproducibility and accuracy are paramount, these standards are critical. For example, in screening for inhibitors of a specific metabolic enzyme, this compound could be used as an internal standard to accurately quantify the formation of the corresponding non-deuterated metabolite. nih.govmdpi.com

The development of robust HTS platforms, such as those based on protein thermal shift (PTS) technology or colorimetric bacterial assays, provides new avenues for identifying novel inhibitors. nih.govnih.gov Incorporating deuterated standards into the analytical backend of these screening platforms (e.g., LC-MS analysis of reaction products) would ensure the high-quality data necessary to identify true hits with confirmed inhibitory activity. nih.gov

Methodological Advancements in Isotopic Labeling Techniques for Complex Biological and Environmental Systems

The field of isotopic labeling is continuously evolving, moving beyond simple tracer experiments to sophisticated analyses of entire metabolic networks and environmental systems. nih.govnih.gov Stable isotopes like deuterium are central to these advancements, offering a safe and effective alternative to radioactive isotopes. alfa-chemistry.com

Key methodological advancements include:

High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography (LC) with HRMS allows for the simultaneous analysis of compound-specific stable isotope ratios and structural information. wiley.com This provides a comprehensive understanding of transformation processes in complex samples.

Metabolomics and Flux Analysis: Stable isotope labeling is a foundational technique in metabolomics for the unambiguous identification of metabolites, their absolute quantification, and the analysis of metabolic flux. nih.gov By feeding cells or organisms a labeled nutrient, researchers can trace the label's path through intricate metabolic networks.

Environmental Fate Studies: Isotope labeling is a powerful tool for tracking the distribution, transformation, and degradation of chemicals in the environment. battelle.orgresearchgate.net Using labeled compounds like this compound can help elucidate the environmental fate of related pollutants, providing crucial data for risk assessment and remediation strategies. alfa-chemistry.com Techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS) now allow for the imaging of isotope distribution at the subcellular level, offering unprecedented spatial resolution. youtube.com

However, challenges remain. In some biological systems, high rates of enzyme-catalyzed water exchange can obscure the labeling of NADPH from deuterated substrates, complicating flux analysis. nih.gov Understanding these limitations is crucial for developing more effective and quantitative labeling strategies. nih.gov

Potential for Novel Applications in Material Science or Polymer Chemistry Where Deuteration Confers Unique Properties

The replacement of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers, making deuteration a valuable strategy in material science. resolvemass.ca The stronger C-D bond leads to materials with enhanced stability against thermal and oxidative degradation. scielo.org.mxresolvemass.cadtic.mil This increased stability can extend the functional lifespan of a polymer, particularly in harsh environmental conditions. resolvemass.ca

One of the most significant applications of deuterated polymers is in neutron scattering. ornl.govacs.org The distinct neutron scattering lengths of hydrogen and deuterium create a high contrast between protiated and deuterated components, making neutron scattering an exceptionally powerful tool for investigating the structure and dynamics of polymer chains in a way that is inaccessible to other methods. ornl.govacs.org

Given its structure, which includes two hydroxyl (-OH) groups and a deuterated core, this compound has the potential to be used as a monomer or a cross-linking agent in the synthesis of novel polymers. Incorporating this deuterated building block could yield polymers with unique properties:

Enhanced Stability: The resulting polymers would likely exhibit increased resistance to thermal and oxidative breakdown. scielo.org.mxdtic.mil

Specialized Optical Properties: Deuteration is known to be an important design factor in optoelectronic organic materials, as the stronger C-D bond leads to more stable active layers. scielo.org.mx

Advanced Analytical Characterization: The presence of the deuterated core would facilitate detailed structural analysis of the polymer matrix using neutron scattering techniques. ornl.govacs.org

Identification of Unaddressed Research Gaps and Future Perspectives in Deuterated Chemical Research

While the utility of deuteration is well-established, several research gaps and future opportunities exist, particularly concerning specific molecules like this compound.

Beyond an Impurity: The current primary identification of this compound is as a synthesis impurity. pharmaffiliates.com A significant research gap exists in exploring its potential as a standalone chemical tool. Future work should focus on characterizing its properties and developing it as a commercially available internal standard for metabolic research.

Synthesis of Novel Polymers: There is a clear opportunity to synthesize polymers using this compound as a monomer. resolvemass.ca Subsequent research would need to thoroughly characterize the physical, thermal, and optical properties of these new materials to assess their advantages over non-deuterated counterparts. ornl.gov

Advanced Metabolic and Environmental Tracking: While its use as a standard is apparent, employing this compound in advanced isotopic labeling studies to probe complex biological or environmental systems has not been explored. nih.govresearchgate.net Future studies could use it as a tracer to investigate the fate and biotransformation of bisphenol-like compounds in intricate ecosystems or cellular models.

Development of New Analytical Methods: There is a need for new analytical methodologies and software platforms specifically designed to handle the complex data generated from stable isotope labeling experiments in metabolomics and environmental science, helping to overcome current limitations like correcting for isotope exchange phenomena. nih.govnih.gov

Future research in deuterated chemicals will likely focus on moving from general applications to the precise design of molecules with tailored properties for specific, high-value applications in medicine, material science, and environmental monitoring.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4,4-Bis(p-hydroxyphenyl)-3-hexanone-d4 with high isotopic purity?

Deuterated compounds like this compound are typically synthesized using deuterium-labeled precursors (e.g., D₂O, deuterated solvents, or deuterated reagents) under controlled conditions to minimize proton exchange. A common approach involves catalytic deuteration of the parent compound using deuterium gas in the presence of palladium or platinum catalysts. Post-synthesis, purification via recrystallization or chromatography ensures isotopic purity. For example, similar deuterated ketones require rigorous exclusion of moisture to prevent isotopic dilution .

Q. What analytical techniques are most effective for characterizing the structural and isotopic integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming the absence of non-deuterated protons. Mass spectrometry (MS) with high-resolution capabilities (e.g., HRMS or LC-MS) verifies molecular weight and isotopic distribution. Infrared (IR) spectroscopy can corroborate functional groups (e.g., hydroxyl and ketone moieties). For example, NMR analysis of analogous deuterated compounds highlights characteristic peak splitting patterns due to deuterium substitution .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize degradation. Avoid exposure to moisture, as deuterium exchange with ambient protons can compromise isotopic purity. Safety protocols for phenolic compounds (e.g., skin/eye protection) should be followed, as referenced in safety data sheets for structurally similar bisphenol derivatives .

Advanced Research Questions

Q. How can researchers assess and mitigate isotopic impurity in this compound during long-term studies?

Isotopic purity can degrade due to proton exchange with solvents or atmospheric moisture. Regular batch testing via quantitative NMR (qNMR) or isotope ratio MS is recommended. To mitigate, use deuterated solvents (e.g., DMSO-d₆) and conduct experiments under anhydrous conditions. For example, studies on hydrogenated bisphenol analogs emphasize the importance of controlled storage environments to maintain stability .

Q. What experimental strategies resolve discrepancies between predicted and observed physicochemical properties (e.g., pKa, solubility) of this compound?

Discrepancies often arise from differences in deuterium’s kinetic isotope effect. Validate predicted values (e.g., pKa from computational models) with empirical measurements:

  • pKa : Use potentiometric titration in deuterated buffers.
  • Solubility : Conduct saturation experiments in deuterated solvents.
    For instance, studies on 3-hexanone derivatives demonstrate deviations in predicted vs. experimental boiling points due to isotopic effects .

Q. How should researchers design degradation studies to evaluate the stability of this compound under varying pH and temperature conditions?

Use accelerated stability testing:

  • Thermal Stability : Incubate samples at elevated temperatures (e.g., 40–60°C) and analyze degradation products via LC-MS.
  • pH Stability : Expose the compound to deuterated buffer solutions (pH 2–12) and monitor structural changes using UV-Vis or NMR. Reference protocols for bisphenol analogs recommend testing over 14–30 days to simulate long-term stability .

Q. What methodologies are recommended for tracing metabolic pathways of this compound in biological systems?

Deuterium labeling enables tracking via MS-based metabolomics. Administer the compound in vitro or in vivo and extract metabolites from biological matrices (e.g., plasma, urine). Use LC-HRMS to identify deuterium-retaining fragments, distinguishing parent and metabolite signals. For example, deuterated stilbene analogs were traced using similar workflows to study estrogenic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.